

# The Architecture of Drimane Sesquiterpenoid Biosynthesis: A Technical Guide for Researchers

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## Compound of Interest

**Compound Name:** *9alpha,11,12-Trihydroxydrim-7-en-6-one*

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An In-depth Technical Guide on the Core Biosynthetic Pathways, Experimental Methodologies, and Regulatory Networks in Plants and Fungi.

## Introduction

Drimane sesquiterpenoids are a diverse class of bicyclic C15 isoprenoid natural products exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.<sup>[1][2][3]</sup> These compounds are of significant interest to researchers, scientists, and drug development professionals for their therapeutic potential. Found in both the plant and fungal kingdoms, the biosynthesis of the characteristic drimane skeleton originates from the universal precursor, farnesyl pyrophosphate (FPP). This guide provides a comprehensive technical overview of the core enzymatic pathways, genetic organization, and regulatory networks governing the production of drimane sesquiterpenoids. Detailed experimental protocols and available quantitative data are presented to facilitate further research and exploitation of these valuable biomolecules.

## Core Biosynthetic Pathways: From Farnesyl Diphosphate to the Drimane Scaffold

The journey from the linear FPP to the bicyclic drimane core is initiated by a key class of enzymes known as terpene cyclases or synthases. While the final drimane products are

diverse, the initial cyclization strategies in plants and fungi converge on the formation of a few key drimane precursors.

## Biosynthesis in Fungi

In fungi, particularly within the genus *Aspergillus*, the genes encoding the enzymes for drimane sesquiterpenoid biosynthesis are typically organized in biosynthetic gene clusters (BGCs). This clustering facilitates the co-regulation of all necessary genes for the production of a specific drimane derivative.<sup>[4]</sup> Two distinct cyclization pathways have been elucidated, leading to two primary drimane precursors: drimenol and drim-8-ene-11-ol.<sup>[4]</sup>

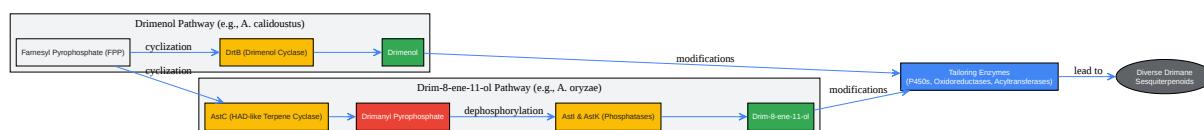
A pivotal discovery in fungal drimane biosynthesis was the identification of a novel class of haloacid dehalogenase (HAD)-like terpene cyclases.<sup>[4]</sup>

- Drimenol Synthesis: In fungi like *Aspergillus calidoustus*, a drimenol cyclase, DrtB, directly converts FPP to drimenol. This enzyme exhibits a catalytic function that was once thought to be exclusive to plants.<sup>[4]</sup>
- Drim-8-ene-11-ol Synthesis: In *Aspergillus oryzae*, the biosynthesis of astellolides, a class of drimane esters, involves a more intricate enzymatic machinery. A HAD-like terpene cyclase, AstC, first cyclizes FPP to drimanyl pyrophosphate. Subsequently, two phosphatases, AstI and AstK, are required to dephosphorylate this intermediate to yield drim-8-ene-11-ol.<sup>[4]</sup>

Following the initial cyclization, the drimane skeleton undergoes a series of modifications by various "tailoring" enzymes, which are also encoded within the BGC. These modifications are responsible for the vast chemical diversity of fungal drimane sesquiterpenoids. Key tailoring enzymes include:

- Cytochrome P450 Monooxygenases (P450s): These enzymes introduce hydroxyl groups at various positions on the drimane skeleton. For instance, in *A. calidoustus*, the P450 DrtD is responsible for hydroxylations at C-6, C-9, and C-12, as well as the oxidation of hydroxyl groups at C-6 and C-11.<sup>[2]</sup>
- FAD-binding Oxidoreductases: These enzymes can further oxidize aldehydes to carboxylic acids, a crucial step in the formation of the  $\gamma$ -butyrolactone ring, a common feature in many fungal drimananes.<sup>[2][5]</sup> In the *A. calidoustus* pathway, DrtC carries out this oxidation.<sup>[5]</sup>

- Acyltransferases: These enzymes catalyze the esterification of the drimane core with various acyl moieties, which are often synthesized by polyketide synthases (PKSs) also encoded within the same BGC.



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**Figure 1:** Fungal drimane sesquiterpenoid biosynthetic pathways.

## Biosynthesis in Plants

In plants, the biosynthesis of drimane sesquiterpenoids also commences with the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases.

- Drimenol Synthase: A key enzyme in plant drimane biosynthesis is drimenol synthase (DMS). For example, in the roots of the valerian plant (*Valeriana officinalis*), a novel sesquiterpene synthase, VoTPS3, has been identified to catalyze the formation of (-)-drimenol from FPP.<sup>[1][6]</sup> Similarly, in water pepper (*Persicaria hydropiper*), the enzyme PhDS has been characterized as a drimenol synthase.<sup>[1]</sup> The proposed mechanism for these plant drimenol synthases involves a protonation-initiated cyclization.<sup>[1]</sup>

Following the formation of drimenol, further enzymatic modifications lead to the production of various bioactive drimanes.

- Cytochrome P450 Drimenol Oxidase: In *Persicaria hydropiper*, a cytochrome P450 enzyme, PhDOX1, has been identified to be involved in the conversion of drimenol. Co-expression of

PhDS and PhDOX1 in yeast resulted in the production of drimendiol (the 12-hydroxylation product of drimenol) and cinnamolide.[1]



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**Figure 2:** Plant drimane sesquiterpenoid biosynthetic pathway.

## Quantitative Data

Quantitative analysis of enzyme kinetics and product yields is crucial for understanding and optimizing the biosynthesis of drimane sesquiterpenoids. While comprehensive kinetic data for all key enzymes is not yet available, some studies have reported relevant quantitative information.

Enzyme	Organism	Substrate	Product(s)	Km (μM)	kcat (s-1)	Yield	Citation(s)
VoTPS1	Valeriana officinalis	FPP	Valerenene-4,7(11)-diene	~10	0.01	-	[7]
VoTPS2	Valeriana officinalis	FPP	Germacrene C/D	~10	0.01	-	[7]
AsDMS	Aquimari na spongiae	FPP	(-)-Drimenol	-	-	-	[8][9]
Engineered S. cerevisiae	-	Glucose	Friedelin	-	-	63.91 ± 2.45 mg/L	[10]
Engineered S. cerevisiae	-	Glucose	13R-manoyl oxide	-	-	3 g/L (fed-batch)	[11]
Engineered S. cerevisiae	-	Glucose	Kaempferol	-	-	26.57 ± 2.66 mg/L	[12]
Engineered S. cerevisiae	-	Glucose	Quercetin	-	-	20.38 ± 2.57 mg/L	[12]
Cladosprium antarcticum	-	Drimendiol	9α-hydroxydrimendiol	-	-	19.4%	[13]
Cladosprium	-	Drimendiol	3β-hydroxyd	-	-	35%	[13]

antarctic um		rimendiol					
Cladospo rium antarctic um	-	Epidrime ndiol	9 $\beta$ - hydroxye pidrimen diol	-	-	41.6%	[13]

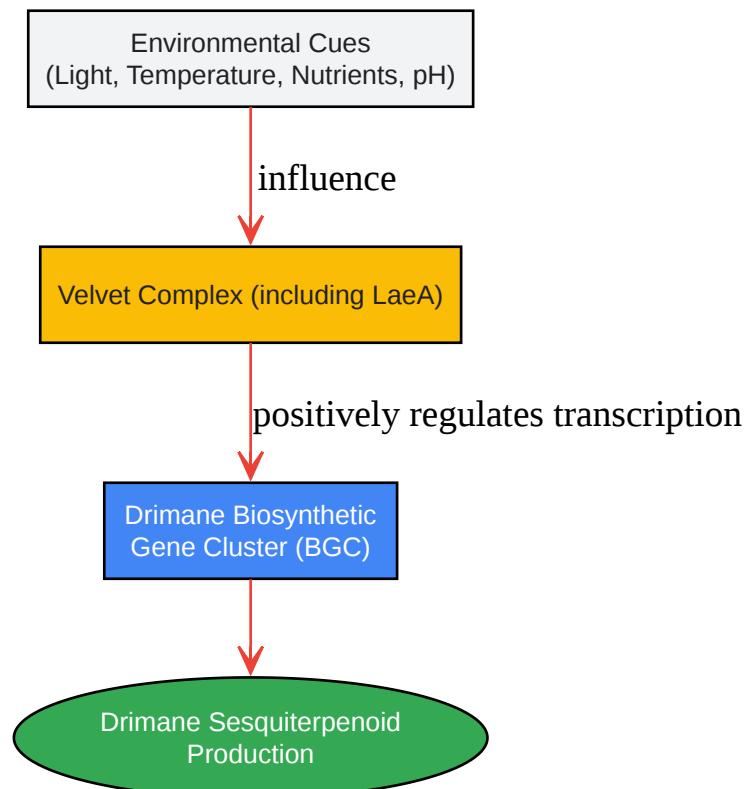
## Regulatory Networks

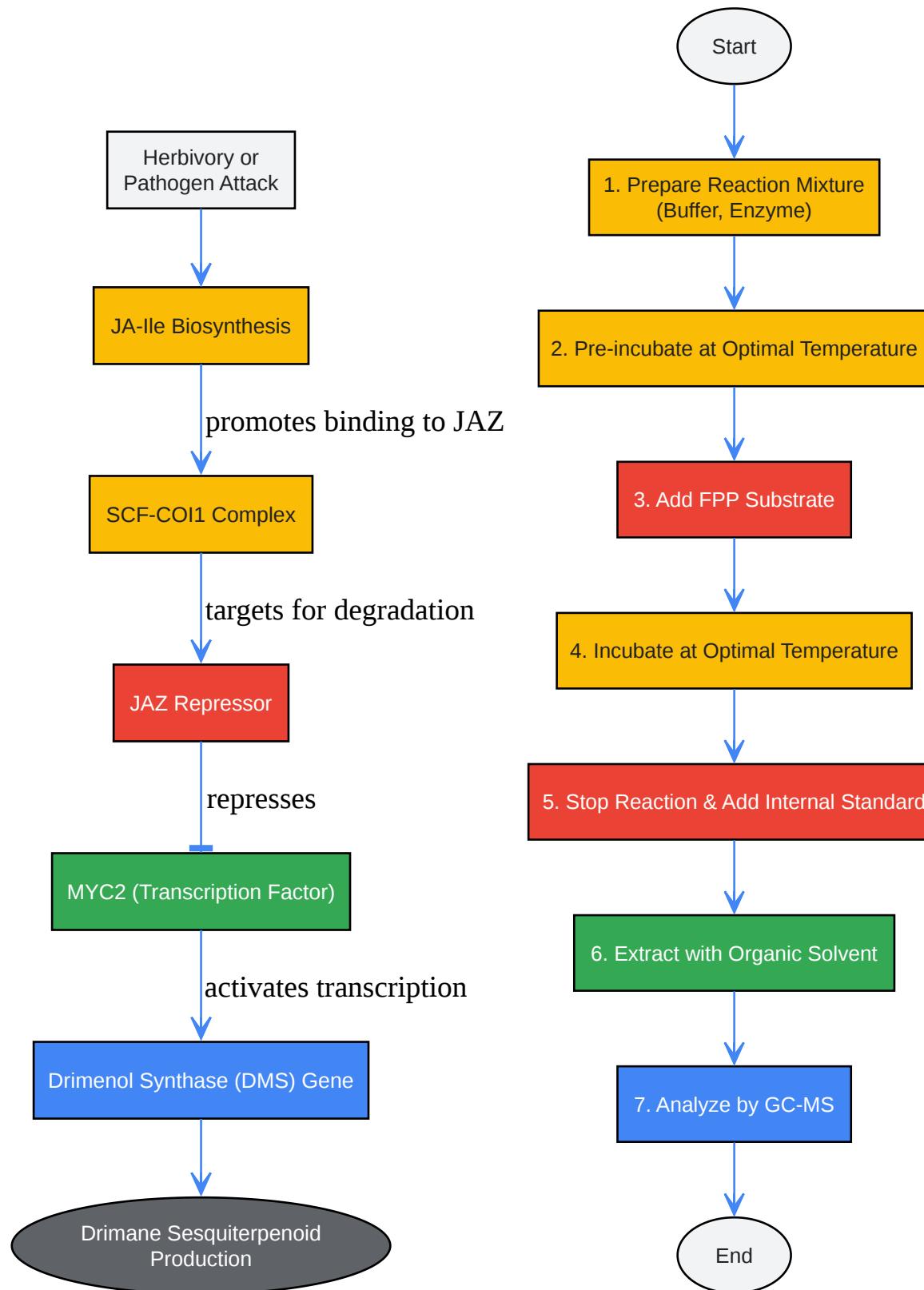
The production of drimane sesquiterpenoids is tightly regulated by complex signaling networks in both plants and fungi, often in response to environmental cues.

### Fungal Regulation: The Role of LaeA

In many filamentous fungi, including *Aspergillus* species, the biosynthesis of secondary metabolites is under the control of a global regulatory protein called LaeA.<sup>[14][15]</sup> LaeA is a nuclear-localized methyltransferase that is part of the Velvet complex, which plays a crucial role in coordinating fungal development and secondary metabolism. Deletion of the *laeA* gene often leads to the silencing of multiple BGCs, including those responsible for terpenoid production.

<sup>[14][15]</sup> While direct binding of LaeA to drimane BGCs has not been explicitly demonstrated, its known role as a global regulator strongly suggests its involvement in controlling the expression of these clusters.





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